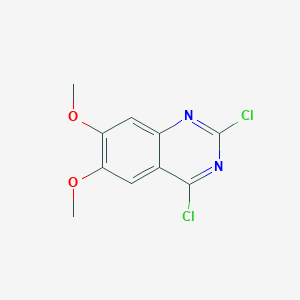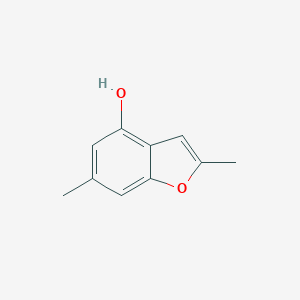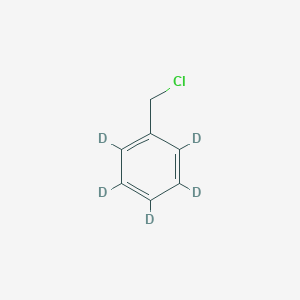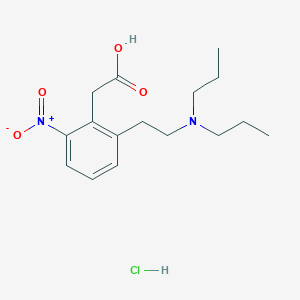
7,4'-Di-O-methylapigenin 5-O-xylosylglucoside
Descripción general
Descripción
7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is a natural flavonoid isolated from the herbs of Aquilaria sinensis . It has been shown to have bioactive properties, including antifungal, anti-inflammatory, and anticancer activities . It also shows inhibitory activity for nitric oxide (NO) production by activated RAW 264.7 cells .
Molecular Structure Analysis
The molecular structure of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside includes a flavonoid backbone with methoxy groups attached at the 7 and 4’ positions and a xylosylglucoside group attached at the 5 position . The molecular formula is C28H32O14 .Physical And Chemical Properties Analysis
7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 592.6 g/mol .Aplicaciones Científicas De Investigación
Neural Stem Cell Differentiation
Agalloside has been identified as a potent Hes1 dimer inhibitor , which can significantly accelerate the differentiation of neural stem cells . This compound has shown promise in promoting the differentiation of these cells into neurons with longer neurites compared to other differentiation agents like valproic acid or retinoic acid . This application is particularly valuable in regenerative medicine and could lead to new treatments for neurodegenerative diseases.
Regenerative Medicine
Due to its ability to promote neural differentiation, Agalloside is being explored as a regenerative drug candidate. It could potentially be used to regenerate neuronal cells damaged by stroke, spinal cord injury, or neurodegenerative disorders . The compound’s specificity for neurons makes it a targeted approach in neural regeneration.
Synthetic Methodology Development
The total synthesis of Agalloside has been achieved, which is a significant step in the field of organic chemistry . This synthesis involves the 5-O-glycosylation of flavan, followed by oxidation and deprotection steps. The successful synthesis of Agalloside opens up possibilities for the creation of similar glycosylated flavonoids, which could have various applications in medicinal chemistry.
Drug Discovery and Development
Agalloside’s role in neural stem cell differentiation has implications for drug discovery, particularly in identifying clinical methods for using neural stem cells in disease treatment . The compound’s unique interaction with Hes1 and its impact on gene expression related to neural differentiation make it a valuable tool in discovering new therapeutic agents.
Gene Expression Studies
Research indicates that Agalloside can increase the mRNA expression of proneural genes, such as Mash1 and Ngn2, which are inhibited by Hes1 . This suggests that Agalloside could be used as a tool in gene expression studies, particularly in understanding the regulation of genes involved in neural development.
Neurogenesis Research
Agalloside has been shown to result in neurogenesis in response to injury . This application is crucial for understanding how neural stem cells can be manipulated to repair brain damage. It also provides insights into the natural processes of neurogenesis and how they can be enhanced or replicated in therapeutic contexts.
Target Protein-Oriented Natural Products Isolation
The isolation of Agalloside was achieved using a novel method called “target protein-oriented natural products isolation” (TPO-NAPI) . This technique uses protein-immobilized beads to rapidly isolate compounds that bind to a specific target protein, in this case, Hes1. This method could revolutionize the way natural products are isolated for scientific research.
Neuropharmacology
Given its effects on neural stem cell differentiation and gene expression, Agalloside is of interest in the field of neuropharmacology . It could lead to the development of new pharmacological agents that specifically target neural pathways and processes, offering new avenues for treating neurological conditions.
Safety and Hazards
While specific safety and hazard information for 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is not provided in the search results, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
The primary target of Agalloside is Hes1 , a transcription factor involved in the regulation of neural stem cell differentiation . Agalloside binds to Hes1 and inhibits its dimer formation, which is crucial for its function .
Mode of Action
Agalloside acts as a Hes1 dimer inhibitor . By binding to Hes1, it prevents the formation of Hes1 dimers, which are necessary for the transcription factor to exert its function . This inhibition leads to changes in the expression of certain genes, promoting neural stem cell differentiation .
Biochemical Pathways
The action of Agalloside affects the neural stem cell differentiation pathway . By inhibiting Hes1, it increases the mRNA expression of the proneural genes, Mash1 and Ngn2, which are typically inhibited by Hes1 . This leads to the differentiation of neural stem cells into neurons .
Pharmacokinetics
Its synthesis involves the 5-o-glycosylation of flavan, suggesting that it might be metabolized through pathways involving glycosylated flavonoids . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of Agalloside’s action is the acceleration of neural stem cell differentiation . Neural stem cells treated with Agalloside differentiate into neurons with longer neurites than cells treated with other differentiation-inducing compounds . This suggests that Agalloside could have potential applications in neuroregenerative medicine.
Action Environment
Given that it is a natural product isolated from aquilaria agallocha , it is possible that factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIRUZJISZADH-AQLOEVPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,4/'-Di-O-methylapigenin 5-O-xylosylglucoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Agalloside and how was it discovered?
A1: Agalloside is a naturally occurring compound that acts as a neural stem cell differentiation activator. It was isolated from the plant Aquilaria agallocha using a target protein-oriented natural products isolation (TPO-NAPI) approach. Specifically, researchers used Hes1-immobilized beads, as Hes1 is known to inhibit neural stem cell differentiation. This led to the identification of Agalloside as a molecule capable of binding to and inhibiting Hes1, thereby promoting neural stem cell differentiation [, ].
Q2: What is the structure of Agalloside and how was it confirmed?
A2: Agalloside is a flavonoid glycoside. Its full chemical name is 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. The structure of Agalloside was elucidated and confirmed through a combination of spectroscopic analyses including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Additionally, the first total synthesis of Agalloside was achieved through the 5-O-glycosylation of a specific flavan molecule, further confirming its structure [].
Q3: Has the activity of synthetic Agalloside been compared to the naturally isolated compound?
A3: Yes, researchers compared the biological activity of the synthetically produced Agalloside to the naturally isolated compound. Results showed that the synthetic Agalloside exhibited comparable activity in accelerating neural stem cell differentiation, indicating its potential for further research and development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)





![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)
